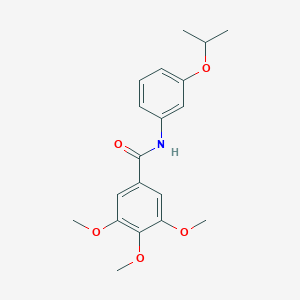![molecular formula C18H25NO4 B268312 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid](/img/structure/B268312.png)
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid, also known as CXB, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a selective inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mecanismo De Acción
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid selectively inhibits the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid reduces inflammation, pain, and fever. Unlike traditional NSAIDs, 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid does not inhibit the activity of COX-1, an enzyme that is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been demonstrated to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid in lab experiments is its selectivity for COX-2, which reduces the risk of adverse effects associated with traditional NSAIDs. However, 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been shown to have limited solubility in water, which can pose challenges in experimental design and administration.
Direcciones Futuras
Future research on 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid could focus on its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies could explore the mechanisms underlying 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid's effects on inflammation and cancer growth, as well as the potential for 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid to induce apoptosis in cancer cells. Finally, research could be conducted to develop more effective formulations of 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid with improved solubility for use in experimental design.
Métodos De Síntesis
The synthesis of 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid involves the reaction of 4-chlorobutyryl chloride with 2-cyclohexylethanol to form the intermediate 4-(2-cyclohexylethoxy)butyryl chloride. This intermediate is then reacted with 4-aminophenylketone to yield 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been evaluated for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid |
|---|---|
Fórmula molecular |
C18H25NO4 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-[4-(2-cyclohexylethoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H25NO4/c20-17(10-11-18(21)22)19-15-6-8-16(9-7-15)23-13-12-14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2,(H,19,20)(H,21,22) |
Clave InChI |
NUDKZKXLJIDEDG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)CCC(=O)O |
SMILES canónico |
C1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)
![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)
![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)



![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)